molecular formula C17H22N2O4S2 B2411884 N-benzyl-2,4-dimethyl-5-(N-methylmethylsulfonamido)benzenesulfonamide CAS No. 923150-97-4

N-benzyl-2,4-dimethyl-5-(N-methylmethylsulfonamido)benzenesulfonamide

Cat. No.: B2411884
CAS No.: 923150-97-4
M. Wt: 382.49
InChI Key: GRCIFCGJONPZDQ-UHFFFAOYSA-N
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Description

N-benzyl-2,4-dimethyl-5-(N-methylmethylsulfonamido)benzenesulfonamide: is an organic compound with a complex structure that includes benzyl, dimethyl, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2,4-dimethyl-5-(N-methylmethylsulfonamido)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Reduction: Conversion of nitro groups to amines.

    Sulfonation: Introduction of sulfonamide groups.

    Alkylation: Addition of benzyl and methyl groups.

Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration, reducing agents like hydrogen gas or metal catalysts for reduction, and sulfonating agents like sulfur trioxide for sulfonation.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis systems may be employed to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2,4-dimethyl-5-(N-methylmethylsulfonamido)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or hydrocarbons.

Scientific Research Applications

N-benzyl-2,4-dimethyl-5-(N-methylmethylsulfonamido)benzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound may be used in studies involving enzyme inhibition or as a probe to study biological pathways.

    Industry: It can be used in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism by which N-benzyl-2,4-dimethyl-5-(N-methylmethylsulfonamido)benzenesulfonamide exerts its effects depends on its interaction with molecular targets. These interactions often involve binding to specific enzymes or receptors, leading to inhibition or activation of biological pathways. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to interfere with enzyme activity.

Comparison with Similar Compounds

Similar Compounds

  • N,4-Dimethyl-N-phenylbenzenesulfonamide
  • N-Phenyl-N-methyl-p-toluenesulfonamide
  • Benzenesulfonamide, N,4-dimethyl-N-phenyl-

Uniqueness

N-benzyl-2,4-dimethyl-5-(N-methylmethylsulfonamido)benzenesulfonamide is unique due to the presence of both benzyl and methyl groups attached to the sulfonamide moiety. This structural feature imparts distinct chemical properties, such as increased lipophilicity and potential for specific molecular interactions, making it valuable for targeted applications in research and industry.

Properties

IUPAC Name

N-benzyl-2,4-dimethyl-5-[methyl(methylsulfonyl)amino]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4S2/c1-13-10-14(2)17(11-16(13)19(3)24(4,20)21)25(22,23)18-12-15-8-6-5-7-9-15/h5-11,18H,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRCIFCGJONPZDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N(C)S(=O)(=O)C)S(=O)(=O)NCC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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